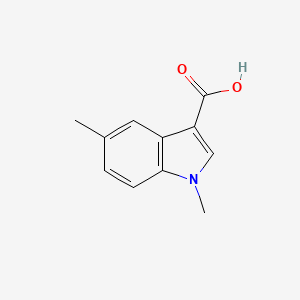

1,5-Dimethyl-1H-indole-3-carboxylic acid

Descripción

BenchChem offers high-quality 1,5-Dimethyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(11(13)14)6-12(10)2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQYYRFASDNRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1,5-Dimethylindole Scaffolds: Synthetic Versatility and Therapeutic Pharmacophores

Executive Summary

The 1,5-dimethylindole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique lipophilic profile and metabolic stability. Unlike the ubiquitous unsubstituted indole found in tryptophan, the 1,5-dimethyl substitution pattern confers specific pharmacological advantages: the N1-methyl group eliminates hydrogen bond donor capability, altering solubility and membrane permeability, while the C5-methyl group acts as a metabolic block, preventing rapid hydroxylation by cytochrome P450 enzymes—a common clearance pathway for indole-based drugs.

This technical guide analyzes the scaffold's application across three critical therapeutic verticals: Oncology (specifically WNT/β-catenin pathway inhibition), Infectious Disease (targeting bacterial persister cells), and Neuroscience (Melatonin receptor modulation). It further details a self-validating synthetic protocol for C3-functionalization, the primary gateway to library generation.

Part 1: Structural Significance & SAR Logic

The pharmacological value of 1,5-dimethylindole is derived from its deviation from the classical "indole-NH" pharmacophore.

Structure-Activity Relationship (SAR)

-

Position 1 (N-Methyl):

-

Effect: Removes the H-bond donor. This forces the molecule to rely on hydrophobic interactions or pi-stacking for binding, often increasing affinity for hydrophobic pockets in enzymes (e.g., Kinases, Tubulin).

-

ADME Consequence: Increases LogP (lipophilicity) and blood-brain barrier (BBB) penetration.

-

-

Position 5 (C-Methyl):

-

Effect: Bioisosteric replacement for the natural 5-hydroxy (Serotonin) or 5-methoxy (Melatonin) groups.

-

Metabolic Stability: The C5 position is electronically rich and prone to oxidative metabolism. Methylation sterically and electronically hinders this, extending half-life (

).

-

-

Position 3 (Reactive Center):

-

Utility: The electron-rich enamine-like character of the C2-C3 bond makes C3 the primary site for electrophilic substitution (acylation, formylation), serving as the attachment point for pharmacophoric side chains.

-

Visualization: Pharmacophore Logic

Caption: SAR logic of the 1,5-dimethylindole scaffold highlighting functional impacts of specific methylation sites.

Part 2: Therapeutic Applications[1][2][3]

Oncology: WNT/β-catenin Pathway Inhibition

The WNT signaling pathway is a high-value target in colorectal cancers. Aberrant activation leads to the accumulation of β-catenin, driving oncogene transcription.

-

Lead Compound: RS4690 (S-enantiomer).

-

Mechanism of Action (MOA): RS4690 utilizes a substituted indole core to bind to the PDZ domain of Dishevelled 1 (DVL1) .

-

Causality: By binding DVL1, the compound disrupts the DVL1-Frizzled receptor interaction. This prevents the downstream stabilization of β-catenin, allowing the destruction complex (APC/Axin/GSK3β) to degrade β-catenin, thereby halting tumor cell proliferation.

-

Specificity: The (S)-enantiomer exhibits an

of ~0.49 µM, significantly more potent than the (R)-enantiomer, validating the stereospecific requirement of the indole-PDZ interaction.

Visualization: WNT Pathway Inhibition

Caption: Mechanism of RS4690 inhibition of the WNT signaling pathway via DVL1 blockade.

Infectious Disease: Persister Cell Eradication

Bacterial "persister" cells are dormant phenotypic variants highly tolerant to antibiotics. The 1,5-dimethylindole scaffold (and specifically 5-methylindole ) has emerged as a potent anti-persister agent.[1]

-

Target: Bacterial Cell Membrane.

-

Mechanism: 5-methylindole disrupts the membrane integrity of stationary-phase bacteria. Unlike metabolic poisons, this physical disruption is effective against dormant cells that are not actively dividing.

-

Synergy: It acts as an adjuvant for aminoglycosides (e.g., tobramycin).[1] By compromising the membrane, it facilitates the uptake of the antibiotic into the cell, which is normally restricted in dormant states due to low proton-motive force (PMF).

-

Spectrum: Effective against Gram-positive (S. aureus MRSA) and Gram-negative (P. aeruginosa) persisters.[2][3]

Neuroscience: Melatonin Bioisosteres

The 1,5-dimethylindole scaffold serves as a rigid, lipophilic bioisostere for melatonin (N-acetyl-5-methoxytryptamine).

-

Receptor Selectivity: Modifications at the C2 and C3 positions of this scaffold allow for the design of ligands that discriminate between MT1 (sleep onset) and MT2 (circadian phase shifting) receptors.

-

Advantages: The 5-methyl group mimics the bulk of the 5-methoxy group of melatonin but prevents the O-demethylation metabolic route, potentially improving oral bioavailability.

Part 3: Synthetic Protocol (C3-Acylation)

Functionalizing the C3 position is the critical step in converting the raw scaffold into a therapeutic lead. The following protocol uses Dialkylaluminum Chloride mediation to achieve high regioselectivity without the need for N-protection (as N1 is already methylated).

Protocol: Lewis Acid-Mediated C3-Acylation

Objective: Synthesize 3-acyl-1,5-dimethylindole.

Reagents:

-

1,5-Dimethylindole (1.0 equiv)

-

Acyl Chloride (

-COCl) (1.2 equiv) -

Diethylaluminum Chloride (

) (1.0M in hexane) (1.2 equiv) -

Dichloromethane (

) (Anhydrous)

Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 1,5-dimethylindole and dissolve in anhydrous

(0.2 M concentration). Cool to 0°C in an ice bath. -

Activation: Dropwise add

solution over 10 minutes. Stir at 0°C for 30 minutes. Note: This forms the aluminum-complexed intermediate, activating the C3 position. -

Acylation: Dropwise add the Acyl Chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Carefully pour the reaction mixture into ice-cold 1M HCl. Caution: Aluminum reagents react vigorously with water.

-

Extraction: Extract with

(3x). Wash combined organics with saturated -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Visualization: Synthetic Workflow

Caption: Step-by-step workflow for the regioselective C3-acylation of 1,5-dimethylindole.

References

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences. [Link]

-

5-Methylindole Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions. Frontiers in Cellular and Infection Microbiology. [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link]

-

Combatting Persister Cells With Substituted Indoles. Frontiers in Microbiology. [Link]

-

A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of Pineal Research. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combatting Persister Cells With Substituted Indoles [frontiersin.org]

- 4. A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Dimethyl-1H-indole-3-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 1,5-dimethyl-1H-indole-3-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous unsubstituted indole, this specific dimethylated congener offers distinct pharmacokinetic advantages. The N1-methyl group blocks common metabolic soft spots (N-glucuronidation), while the C5-methyl moiety enhances lipophilicity and provides steric bulk to fill hydrophobic pockets in target proteins (e.g., kinases, nuclear receptors). The C3-carboxylic acid serves as a versatile chemical handle for amide coupling, esterification, or bioisosteric replacement.

This technical guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of this scaffold, designed for drug discovery professionals seeking to optimize lead compounds.

Part 1: Structural Anatomy & Pharmacochemistry

The utility of 1,5-dimethyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which addresses common liabilities found in naked indole scaffolds.

The N1-Methyl "Cap"

-

Metabolic Stability: Unsubstituted indoles are prone to Phase II metabolism, specifically N-glucuronidation and N-sulfation. Methylation at the N1 position blocks these pathways, significantly extending the half-life (

) of the parent compound. -

Hydrogen Bond Acceptor: By removing the N-H donor, the indole nitrogen becomes a pure hydrogen bond acceptor (though weak), altering the solvation shell and membrane permeability.

The C5-Methyl "Anchor"

-

Hydrophobic Interaction: The C5 position of the indole ring often projects into deep hydrophobic clefts in enzyme active sites. A methyl group here adds ~0.5 logP units, improving potency against lipophilic targets like the Farnesoid X Receptor (FXR) or Bcl-2 family proteins.

-

Electronic Effect: The methyl group is weakly electron-donating (+I effect), which increases the electron density of the indole ring. This makes the C3 position more nucleophilic during synthesis but can also make the ring more susceptible to oxidative metabolism (e.g., by CYPs) if not sterically protected.

The C3-Carboxylic Acid "Warhead"

-

Vectorial Growth: The carboxyl group at C3 is rigidly positioned, directing substituents in a defined vector relative to the bicyclic core. This is critical for fragment-based drug design (FBDD) where geometry is paramount.

-

Synthetic Versatility: It serves as a precursor for amides (peptidomimetics), esters (prodrugs), or reduction to amines (tryptamine analogs).

Part 2: Synthetic Pathways[1][2]

The synthesis of 1,5-dimethyl-1H-indole-3-carboxylic acid can be approached via two primary strategies: functionalization of the indole core or de novo ring construction.

Pathway A: Vilsmeier-Haack Formylation & Oxidation (Recommended)

This is the most reliable route for laboratory-scale synthesis, offering high regioselectivity for the C3 position.

-

Formylation: 1,5-Dimethylindole is treated with phosphoryl chloride (

) and dimethylformamide (DMF) to yield 1,5-dimethyl-1H-indole-3-carbaldehyde . The electron-rich nature of the indole C3 ensures rapid reaction. -

Oxidation: The aldehyde is oxidized to the carboxylic acid.[1][2][3][4][5][6] While permanganate (

) is effective, the Pinnick oxidation (

Pathway B: Fischer Indole Synthesis

Useful for large-scale production or when isotopically labeled derivatives are required. It involves the reaction of (4-methylphenyl)hydrazine with ethyl pyruvate (or similar keto-acids) followed by ester hydrolysis.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow comparing the functionalization route (solid lines) and de novo synthesis (dashed lines).

Part 3: Medicinal Chemistry Applications[8][9][10]

Case Study: FXR Agonists (Dyslipidemia)

The Farnesoid X Receptor (FXR) is a nuclear bile acid receptor. Agonists are sought for treating non-alcoholic steatohepatitis (NASH).

-

Role of Scaffold: In compounds like LY2562175 , the indole-3-carboxylic acid core mimics the steroid A-ring of endogenous bile acids.

-

SAR Insight: The 1-methyl group prevents hydrogen bonding that would otherwise reduce affinity, while the acid moiety forms a critical salt bridge with an arginine residue (Arg331) in the FXR ligand-binding domain (LBD). The 5-position can tolerate substitutions that extend into the hydrophobic pocket, improving potency.

Case Study: Bcl-2/Mcl-1 Dual Inhibitors

The Bcl-2 family of proteins regulates apoptosis. Overexpression of anti-apoptotic members (Bcl-2, Mcl-1) is a hallmark of cancer.

-

Mechanism: Indole-3-carboxylic acids have been designed to mimic the BH3 domain of pro-apoptotic proteins. The carboxylic acid interacts with conserved arginine residues in the BH3-binding groove.

-

Advantage: The 1,5-dimethyl substitution restricts the conformational flexibility of the indole, pre-organizing it for binding and reducing the entropic penalty upon complexation.

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,5-Dimethyl-1H-indole-3-carbaldehyde

Reagents: 1,5-Dimethylindole (1.0 equiv),

-

Cool DMF (anhydrous) to 0°C in a round-bottom flask under

atmosphere. -

Add

dropwise over 20 minutes (Vilsmeier reagent formation). Stir for 30 min at 0°C. -

Add a solution of 1,5-dimethylindole in DMF dropwise.

-

Warm to room temperature and stir for 1 hour, then heat to 40°C for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water containing sodium acetate (buffer).

-

Workup: A precipitate will form. Filter the solid, wash with water, and dry.[7]

-

Purification: Recrystallize from ethanol if necessary.

-

Expected Yield: 90-95%.

-

Appearance: Pale yellow solid.

-

Protocol B: Pinnick Oxidation to Carboxylic Acid

Reagents: Aldehyde (from Protocol A),

-

Dissolve the aldehyde in t-BuOH/Water.

-

Add 2-methyl-2-butene (scavenger for HOCl byproduct).

-

Add

followed by -

Stir for 4–6 hours. Monitor by TLC (Aldehyde spot disappears).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (x3).[2]

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Trituration with hexanes or column chromatography (MeOH/DCM).

-

Expected Yield: 85-90%.

-

Characterization: 1H NMR (DMSO-d6) should show disappearance of CHO peak (~9.9 ppm) and appearance of COOH (broad singlet ~12.0 ppm).

-

Protocol C: General Amide Coupling (Library Generation)

Reagents: Indole Acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

-

Dissolve 1,5-dimethyl-1H-indole-3-carboxylic acid in DMF.

-

Add DIPEA and HATU. Stir for 15 minutes to activate the acid (formation of active ester).

-

Add the amine.[1] Stir at room temperature for 12–18 hours.

-

Workup: Dilute with water/EtOAc. Wash organic layer with saturated

(removes unreacted acid) and 1N HCl (removes unreacted amine). -

Concentrate and purify via Prep-HPLC.

References

-

Geny, C. et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. Link

- Lal, B. et al. (2010). Pinnick Oxidation of Aldehydes: A Safer and Practical Method. Organic Process Research & Development.

-

Zhang, Y. et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Organic Syntheses. (1959). Indole-3-aldehyde.[8][7][9] Organic Syntheses, Coll. Vol. 4, p.539. Link

-

Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. derpharmachemica.com [derpharmachemica.com]

Structural Elucidation and Supramolecular Analysis of 1,5-Dimethyl-1H-indole-3-carboxylic acid

Executive Summary

This technical guide outlines the crystallographic characterization and structural analysis of 1,5-Dimethyl-1H-indole-3-carboxylic acid . As a derivative of the auxin-like indole-3-carboxylic acid scaffold, this molecule presents a unique case study in crystal engineering. Unlike its parent compound, the methylation at the N1 position eliminates the strong N–H···O hydrogen bond donor capability, forcing the supramolecular assembly to rely exclusively on carboxylic acid dimerization and

This document serves as a high-level protocol for researchers synthesizing this target and elucidating its solid-state arrangement, grounding the analysis in comparative data from established indole-3-carboxylic acid analogs.

Chemical Context & Synthesis Strategy

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the purity of the compound is paramount. The presence of regioisomers (e.g., 2-carboxyl variants) can disrupt lattice formation.

Synthetic Route (Vilsmeier-Haack Approach)

The most robust pathway to the target involves formylation followed by oxidation, avoiding the harsh conditions of direct carboxylation.

-

Precursor: Start with 1,5-dimethylindole .[1]

-

Formylation: React with

in DMF (Vilsmeier-Haack conditions) to yield 1,5-dimethyl-1H-indole-3-carbaldehyde .-

Note: The 3-position is electronically favored for electrophilic aromatic substitution in indoles.

-

-

Oxidation: Convert the aldehyde to the carboxylic acid using sodium chlorite (

) under Pinnick oxidation conditions (buffered with -

Purification: Recrystallize from ethanol/water to remove inorganic salts.

Crystal Growth Protocol

For 1,5-dimethyl-1H-indole-3-carboxylic acid, the absence of the N-H donor increases solubility in non-polar solvents compared to the parent indole-3-carboxylic acid.

| Method | Solvent System | Conditions | Target Morphology |

| Slow Evaporation | Ethanol (95%) | Room Temp, dust-free | Prisms/Blocks |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | High-quality needles | |

| Cooling | Acetonitrile | Thick plates |

Critical Insight: If crystals appear as thin, fragile needles (common in planar stacking systems), switch to Vapor Diffusion to slow the nucleation rate and promote 3D growth.

X-Ray Diffraction Protocol

Data Collection Parameters[2][3]

-

Temperature: Collect data at 100 K (using a Cryostream). Low temperature is non-negotiable for organic acids to reduce thermal motion of the carboxylic proton, allowing for accurate H-bond geometry determination.

-

Source: Cu-K

( -

Resolution: Aim for

Å or better to resolve the C=O vs C-OH bond lengths clearly.

Structure Solution & Refinement

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Phase Solution: Use SHELXT (Intrinsic Phasing).

-

Refinement: Use SHELXL (Least Squares).

-

Hydrogen Treatment: Locate the carboxylic hydrogen (COOH) in the difference Fourier map (

). Refine its coordinates freely if data quality permits; otherwise, use a riding model with -

Methyl Groups: Treat 1-Me and 5-Me as rotating groups (AFIX 137 in SHELX) to account for rotational disorder.

-

Structural Analysis & Logic

This section details the specific supramolecular features to analyze once the structure is solved.

The Carboxylic Acid Dimer (The Primary Synthon)

The dominant interaction in indole-3-carboxylic acids is the formation of a centrosymmetric dimer via the carboxyl group.

-

Graph Set Motif:

-

Geometry: Two

hydrogen bonds.[2] -

Diagnostic: Look for an

distance of approx.

The "Catemer" Risk: While rare for this steric profile, carboxylic acids can form infinite chains (catemers). However, the bulky 1,5-dimethyl substitution pattern sterically hinders the catemer, strongly favoring the discrete dimer.

The Indole Scaffold & Stacking

Unlike Indole-3-carboxylic acid (which forms sheets via

-

Consequence: The "Sheet" structure is broken.

-

Prediction: The lattice will be dominated by Van der Waals forces and

stacking between the electron-rich indole rings. -

Metric: Measure the centroid-to-centroid distance between parallel indole rings. A distance of

Å indicates significant

Comparative Structural Metrics

Use the following table to benchmark your solved structure against known analogs.

| Feature | Indole-3-COOH (Ref 1) | 1-Methylindole-3-COOH (Ref 2) | 1,5-Dimethyl-Target (Predicted) |

| Space Group | Likely | ||

| Primary Motif | Cyclic Dimer | Cyclic Dimer | Cyclic Dimer |

| Secondary Motif | Weak | ||

| Indole Planarity | Planar | Planar | Planar (5-Me in plane) |

| Packing Forces | H-Bond dominant | Mixed | Dispersion/Stacking dominant |

Visualization of Structural Logic

The following diagrams illustrate the decision logic for the supramolecular assembly and the experimental workflow.

Diagram 1: Supramolecular Assembly Logic

This flowchart explains how the chemical modifications (Methylation) dictate the crystal packing.

Caption: Logic flow demonstrating how N-methylation blocks sheet formation, forcing the crystal lattice to rely on dimerization and pi-stacking.

Diagram 2: Crystallographic Workflow

Standardized protocol for ensuring data integrity.

Caption: Step-by-step experimental pipeline from synthesis to structure validation.

References

-

Smith, G., Wermuth, U. D., & Healy, P. C. (2003).[3] Indole-3-carboxylic acid.[1][4][2][3][5][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 59(11), o1766-o1767. Link

-

Furuya, T., Yagi, S., Yamazaki, S., et al. (2018).[8] Methyl 1-methyl-1H-indole-3-carboxylate.[2][8] IUCrData, 3(5), x18063. (Note: Analogous ester structure demonstrating planarity). Link

-

Hajlaoui, S., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.[2] MDPI Crystals, 14, 450. Link

-

Galloway, K. W., et al. (2015).[9] Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. The Journal of Physical Chemistry C, 119(34), 19896–19905. Link

-

Sigma-Aldrich. 1-Methylindole-3-carboxylic acid Product Specification. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-dimethyl-1H-indole-3-carboxylic acid 97% | CAS: 1260831-20-6 | AChemBlock [achemblock.com]

- 6. 1-Methyl-1H-indole-3-carboxylicacid | C10H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. academicweb.nd.edu [academicweb.nd.edu]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Synthesis of 1,5-Dimethyl-1H-indole-3-carboxylic Acid: An Application Guide

Introduction: The Significance of Substituted Indole-3-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, indole-3-carboxylic acids and their derivatives are key intermediates and bioactive molecules in their own right, often serving as mimics or antagonists for the natural auxin, indole-3-acetic acid. The target molecule, 1,5-Dimethyl-1H-indole-3-carboxylic acid, is a valuable building block for drug discovery, enabling the exploration of chemical space around this privileged scaffold.

This comprehensive guide provides a detailed, three-step synthetic route starting from the commercially available 5-methylindole. Each step is accompanied by a robust protocol, mechanistic insights, and expert commentary on the rationale behind the chosen conditions. This document is intended for researchers and professionals in organic synthesis and drug development, offering a reliable pathway to this important intermediate.

Overall Synthetic Scheme

The synthesis is accomplished in three distinct steps: (1) N-methylation of the indole nitrogen, (2) C3-formylation via the Vilsmeier-Haack reaction, and (3) oxidation of the resulting aldehyde to the target carboxylic acid. This sequence is designed for efficiency and scalability, utilizing well-established and reliable transformations.

Application Note: Strategies and Protocols for Amide Coupling Reactions with 1,5-Dimethyl-1H-indole-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of amide coupling reactions utilizing 1,5-Dimethyl-1H-indole-3-carboxylic acid, a key building block in contemporary medicinal chemistry. We delve into the foundational principles of amide bond formation, offer a comparative analysis of common coupling reagents, and present detailed, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to successfully synthesize a diverse range of amide derivatives from this versatile indole scaffold.

Introduction: The Significance of 1,5-Dimethyl-1H-indole-3-carboxamides

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Specifically, amides derived from indole-3-carboxylic acids have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. 1,5-Dimethyl-1H-indole-3-carboxylic acid offers a synthetically tractable starting material with substitution at the N1 and C5 positions, providing a stable and functionalized core for further derivatization.

The formation of the amide bond is a cornerstone of medicinal chemistry, and the successful coupling of 1,5-Dimethyl-1H-indole-3-carboxylic acid with a wide range of primary and secondary amines is a critical step in the synthesis of novel chemical entities. This guide will provide the underlying principles and practical steps to achieve efficient and high-yielding amide coupling reactions.

Core Principles of Amide Coupling

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is the primary role of coupling reagents.

The general mechanism involves the activation of the carboxylate group of 1,5-Dimethyl-1H-indole-3-carboxylic acid by a coupling reagent, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to yield the desired amide and a water-soluble byproduct.

Figure 1: Generalized mechanism of amide bond formation.

Reagent Selection: A Comparative Guide

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions like epimerization.

| Coupling Reagent | Full Name | Mechanism of Action | Advantages | Disadvantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive O-acylisourea intermediate. | High reactivity, fast reaction times, low epimerization. | Higher cost, can be moisture sensitive. |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | EDC forms an O-acylisourea, which is trapped by HOBt to form an active ester, reducing side reactions. | Cost-effective, byproducts are water-soluble, widely used. | Can lead to epimerization in sensitive substrates. |

| T3P® | Propylphosphonic Anhydride | Acts as a powerful dehydrating agent, activating the carboxylic acid. | High yields, byproducts are water-soluble, suitable for large-scale synthesis. | Requires stoichiometric amounts of base. |

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or weakly nucleophilic.

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

Amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask, add 1,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

-

Add the amine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Finally, add DIPEA (2.5 eq) dropwise while stirring.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many standard amide couplings.

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

Amine of choice

-

EDC·HCl

-

HOBt

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add TEA or DIPEA (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

-

Dilute the reaction with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Application Notes and Protocols for the Esterification of 1,5-Dimethyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,5-Dimethyl-1H-indole-3-carboxylic Acid Esters

1,5-Dimethyl-1H-indole-3-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry. Its derivatives are integral to the development of a wide range of therapeutic agents, leveraging the indole scaffold's ability to interact with various biological targets. The conversion of the carboxylic acid moiety into an ester is a critical transformation, as it allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. Esters of this indole derivative are key intermediates in the synthesis of more complex molecules, including potential drug candidates.

This guide provides a detailed overview of three robust methods for the esterification of 1,5-Dimethyl-1H-indole-3-carboxylic acid: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each method is presented with a comprehensive protocol, an explanation of the underlying chemical principles, and practical insights to ensure successful synthesis and purification.

Comparative Overview of Esterification Strategies

The choice of an esterification method is dictated by several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the steric hindrance of the alcohol. The N-methyl group on the indole ring of the target molecule precludes N-acylation, a potential side reaction in some esterification procedures with parent indoles. However, the overall stability of the indole nucleus under the chosen reaction conditions remains a key consideration.

| Method | Catalyst/Reagents | Solvent | Temperature | Key Advantages | Key Disadvantages |

| Fischer-Speier | Strong acid (e.g., H₂SO₄) | Alcohol (as solvent) | Reflux | Cost-effective, scalable, simple work-up. | Requires harsh acidic conditions and high temperatures, not suitable for acid-labile substrates. |

| Steglich | DCC or EDC, DMAP (catalytic) | Aprotic (e.g., DCM, THF) | 0 °C to Room Temp. | Mild, neutral conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[1] | Formation of urea byproduct can complicate purification, DCC is an allergen. |

| Mitsunobu | PPh₃, DEAD or DIAD | Aprotic (e.g., THF, Dioxane) | 0 °C to Room Temp. | Very mild, neutral conditions, broad substrate scope.[2] | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts. |

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water. For N-methylated indole-3-carboxylic acids, this method is often effective due to the increased stability of the indole nucleus to acidic conditions compared to N-H indoles.

Reaction Mechanism & Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.[4] The use of a large excess of the alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

Detailed Protocol: Synthesis of Methyl 1,5-Dimethyl-1H-indole-3-carboxylate

This protocol is adapted from a procedure for the closely related 1-methyl-1H-indole-3-carboxylic acid.

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a solution of 1,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.[5]

Reaction Mechanism & Rationale

The reaction is initiated by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester and release DMAP. The DCC is converted to the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be largely removed by filtration.[6]

Detailed Protocol: Synthesis of Ethyl 1,5-Dimethyl-1H-indole-3-carboxylate

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

To a solution of 1,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl ester.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for the esterification of carboxylic acids with primary and secondary alcohols.[7] It proceeds under neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol stereocenter). The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Reaction Mechanism & Rationale

The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion acts as a nucleophile and displaces the activated alcohol in an Sₙ2 fashion to yield the ester, triphenylphosphine oxide (TPPO), and a hydrazine derivative.[8]

Detailed Protocol: Synthesis of Isopropyl 1,5-Dimethyl-1H-indole-3-carboxylate

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

Isopropanol (IPA)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, syringe

Procedure:

-

To a solution of 1,5-Dimethyl-1H-indole-3-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add DIAD (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a non-polar solvent like diethyl ether or hexanes prior to chromatography.

Purification and Characterization

Purification:

-

Recrystallization: For solid esters, recrystallization is an effective purification method. Common solvent systems include ethanol, ethyl acetate/hexanes, or methanol.[9] The choice of solvent depends on the solubility of the ester and impurities.

-

Column Chromatography: This is a versatile method for purifying both solid and liquid esters. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective for separating the desired ester from byproducts and unreacted starting materials.[9]

Characterization: The purity and identity of the synthesized esters should be confirmed by standard analytical techniques, including:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (for solid esters): To assess the purity of the compound.

Conclusion

The esterification of 1,5-Dimethyl-1H-indole-3-carboxylic acid can be successfully achieved using a variety of methods. The Fischer-Speier esterification offers a cost-effective and scalable route for simple, unhindered alcohols. For more sensitive substrates or sterically demanding alcohols, the milder Steglich and Mitsunobu reactions provide excellent alternatives, albeit with the need for more specialized reagents and purification strategies. The choice of the optimal method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the desired purity of the final product. Careful execution of the chosen protocol and appropriate purification techniques will ensure the successful synthesis of the desired 1,5-Dimethyl-1H-indole-3-carboxylic acid esters for their application in further research and drug development.

References

- BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal.

- Grokipedia. (n.d.).

- ACS Publications. (2025). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters.

- Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information.

- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.

- Semantic Scholar. (2018).

- Wikipedia. (2023).

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.

- Fiveable. (2025). Steglich Esterification Definition - Organic Chemistry Key Term. Fiveable.

- Semantic Scholar. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Semantic Scholar.

- Master Organic Chemistry. (2023).

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

- ChemSynthesis. (2025).

- Organic Chemistry Portal. (n.d.).

- Khimiya Geterotsiklicheskikh Soedinenii. (2018). METHODS FOR THE SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID ESTERS. Khimiya Geterotsiklicheskikh Soedinenii.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps.

- Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications.

- PMC. (2017).

- OperaChem. (2024).

- Royal Society of Chemistry. (n.d.).

- PubMed. (2018).

- SpringerLink. (2021).

- Organic Chemistry Portal. (n.d.).

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.

- MDPI. (2025).

- PMC. (2021).

- ResearchGate. (2025). Purification of 3-indolylacetic acid by solid phase extraction | Request PDF.

- NASA Technical Reports Server (NTRS). (2025). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). NASA Technical Reports Server (NTRS).

- PMC. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). PMC.

- PubMed. (n.d.). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). PubMed.

- Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis (video). Khan Academy.

- ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

- RSC Publishing. (2022). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors [mdpi.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE | 57476-50-3 [chemicalbook.com]

Technical Support Center: 1,5-Dimethyl-1H-indole-3-carboxylic Acid Synthesis

Executive Summary

This technical guide addresses yield attrition in the synthesis of 1,5-dimethyl-1H-indole-3-carboxylic acid . High-yield synthesis of this motif is notoriously difficult due to two competing factors: the electron-rich nature of the indole ring (leading to oligomerization/side-reactions) and the thermal instability of the C3-carboxylic acid (leading to spontaneous decarboxylation).

This guide prioritizes the Trichloroacetyl Chloride (TCAC) Route as the industrial standard for robustness, while offering the Vilsmeier-Haack + Pinnick Oxidation route as a mild alternative.

Module 1: Strategic Route Selection

Before beginning, verify your synthetic pathway. Yield loss often stems from choosing a route ill-suited for the scale or equipment available.

Pathway Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate tolerance and scale.

Module 2: The Foundation (N-Methylation)

Context: You cannot achieve high yields of the final acid if your starting material (1,5-dimethylindole) is contaminated with C-methylated byproducts.

The Problem: 5-methylindole is an ambident nucleophile. While N-methylation is kinetically favored, C3-methylation occurs if the temperature is too high or the base is insufficient.

Optimized Protocol:

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Base: NaH (60% dispersion), 1.2 equiv.

-

Electrophile: MeI (Methyl Iodide), 1.1 equiv.[1]

-

Temperature: Strictly 0°C during addition.

Troubleshooting Table: N-Methylation

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete deprotonation. | Ensure NaH is fresh. Stir base + indole for 30 mins at 0°C before adding MeI. |

| Product is Purple | Oxidative dimerization. | Degas DMF with Argon/Nitrogen. Indoles oxidize in air under basic conditions. |

| C3-Methylation | Temperature too high. | Maintain 0°C during MeI addition. Do not let exotherm spike >5°C. |

Module 3: The Trichloroacetyl Chloride (TCAC) Route

Recommendation: This is the preferred route for maximizing yield. It avoids the instability of indole-3-glyoxalyl chlorides (from oxalyl chloride) and provides a crystalline intermediate.

Step 1: Acylation

Reagents: 1,5-Dimethylindole, Trichloroacetyl chloride (TCAC), Pyridine (or 2,6-lutidine), DCM.

Protocol:

-

Dissolve 1,5-dimethylindole (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM.

-

Cool to 0°C .

-

Add TCAC (1.2 equiv) dropwise.

-

Warm to RT and stir for 4–6 hours.

-

Checkpoint: The product, 3-trichloroacetyl-1,5-dimethylindole, should precipitate or form a slurry.

Step 2: Haloform Hydrolysis (The Critical Step)

Reagents: KOH (4N), Methanol.

Protocol:

-

Suspend the intermediate in MeOH.

-

Add 4N KOH solution.

-

Reflux for 4–12 hours.

-

Remove MeOH under reduced pressure.

-

Acidification: Cool to 0°C. Acidify with 2N HCl to pH 3–4 .

Diagnostic Workflow: Hydrolysis Failure

Figure 2: Troubleshooting logic for yield loss during the hydrolysis workup.

FAQ: TCAC Route

Q: My intermediate is an oil, not a solid. Can I proceed? A: Yes. Trichloroacetyl indoles can be oily. Evaporate the DCM completely and proceed directly to the MeOH/KOH hydrolysis. The oil usually hydrolyzes faster than the solid.

Q: I see a new spot on TLC that is less polar than the acid but more polar than the starting material. A: This is likely the decarboxylated product (1,5-dimethylindole). You overheated the reaction or acidified it too aggressively.

Module 4: The Oxidation Route (Alternative)

Use this route only if the TCAC route fails due to steric hindrance or functional group incompatibility.

Mechanism: Vilsmeier-Haack Formylation

Key Optimization (Pinnick Oxidation):

-

Reagents: NaClO2 (Sodium Chlorite), NaH2PO4, 2-Methyl-2-butene (Scavenger).

-

Solvent: t-BuOH / Water (5:1).

-

Why it works: The scavenger captures HOCl (hypochlorous acid) generated in situ, preventing chlorination of the electron-rich indole ring (a common yield killer).

Protocol:

-

Dissolve aldehyde in t-BuOH/Water.

-

Add 2-methyl-2-butene (5 equiv).

-

Add NaH2PO4 (buffer).

-

Add NaClO2 (1.5 equiv) portion-wise.

-

Monitor: Reaction is usually fast (1–2 hours).

Module 5: Isolation & Stability (The "Hidden" Yield Killer)

The physical isolation of indole-3-carboxylic acids is where 30–40% of yield is often lost.

The Decarboxylation Trap

Indole-3-carboxylic acids are thermally unstable . The electron-rich nitrogen pushes electron density into the ring, facilitating the loss of CO2, especially if protonated.

Rules for Isolation:

-

NEVER distill the final product. It will decarboxylate.[2][3][4]

-

Avoid drying in an oven >60°C. Vacuum dry at RT or 40°C max.

-

Recrystallization: Use Ethanol/Water or Acetic Acid/Water. Do not boil for extended periods.

Final Specification Table

| Parameter | Specification | Note |

| Appearance | Off-white to beige solid | Dark brown indicates oxidation/polymerization. |

| 1H NMR (DMSO-d6) | COOH proton @ ~12.0 ppm | Broad singlet. If missing, check for salt form. |

| Storage | -20°C, under Argon | Protect from light and air. |

References

-

Trichloroacetyl Chloride Synthesis (General Indole Method)

- Reinecke, M. G., et al. "A Comparative Study on the Reactivity of Substituted Indoles with Trichloroacetyl Chloride." Journal of Organic Chemistry.

-

Source:

-

Decarboxylation Mechanisms

- Li, M., et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Tandem/Francis & Taylor.

-

Source:

-

Pinnick Oxidation (Aldehyde to Acid)

- Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite." Acta Chemica Scandinavica.

-

Source:

-

N-Methylation Regioselectivity

-

Trost, B. M., et al. "Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs." Journal of the American Chemical Society.[5]

-

Source:

-

-

General Indole Synthesis & Stability

- Sundberg, R. J. The Chemistry of Indoles. Academic Press.

-

Source:

Sources

Technical Support Center: Purification of 1,5-Dimethyl-1H-indole-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-indole-3-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful isolation of your target compound with high purity. As your dedicated application scientist, I will not only outline the necessary steps but also explain the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Understanding Your Compound: Key Physicochemical Properties

Before embarking on any purification protocol, a fundamental understanding of your molecule's properties is crucial. 1,5-Dimethyl-1H-indole-3-carboxylic acid possesses a moderately polar carboxylic acid group and a less polar N-methylated indole core. This amphiphilic nature dictates its solubility and chromatographic behavior.

| Property | Value/Information | Significance for Purification |

| Molecular Formula | C₁₁H₁₁NO₂[1] | Affects molecular weight and elemental analysis. |

| Molecular Weight | 189.22 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |

| Appearance | Likely a white to off-white or pale yellow solid. | Discoloration may indicate the presence of impurities. |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, ethyl acetate, and chloroform.[2] | Key for selecting appropriate recrystallization and chromatography solvents. |

| Acidity (pKa) | The carboxylic acid proton is acidic. | This property can be exploited for acid-base extraction techniques. |

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 1,5-Dimethyl-1H-indole-3-carboxylic acid in a question-and-answer format.

Question 1: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?

Answer: This is a common issue that can usually be resolved by systematically evaluating your solvent choice and procedure.

-

Causality: Successful recrystallization hinges on the principle that the compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[3][4] If the solubility difference is not significant, or if the incorrect volume of solvent is used, recovery will be poor.

-

Troubleshooting Steps:

-

Solvent Selection: If you are unsure of the ideal solvent, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes). The goal is to find a solvent that dissolves your compound completely when hot but allows for significant precipitation upon cooling. For indole-3-carboxylic acids, ethanol-water or ethyl acetate-hexane mixtures are often good starting points.[5]

-

Solvent Volume: Using too much solvent will keep your compound in solution even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4]

-

Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before placing it in an ice bath.[3]

-

Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.

-

Question 2: After column chromatography, my fractions are still impure, or the compound is streaking on the TLC plate. How can I improve the separation?

Answer: Tailing or streaking on a silica gel column is a frequent problem with acidic compounds like carboxylic acids. This is due to strong interactions between the acidic analyte and the slightly acidic silica gel.

-

Causality: The silanol groups on the surface of silica gel can lead to strong adsorption of polar and acidic compounds, resulting in poor separation and band broadening.

-

Troubleshooting Steps:

-

Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve peak shape.[6] The added acid protonates the carboxylate, reducing its interaction with the silica gel and allowing it to elute as a sharper band.

-

Optimize the Solvent System: A common mobile phase for purifying indole derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.[7] Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4 for good separation.[8]

-

Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

-

Question 3: My purified compound is colored (e.g., pinkish or brownish), but I expect a white solid. What are these colored impurities?

Answer: Discoloration often points to the presence of oxidized or polymeric byproducts.

-

Causality: Indole rings can be susceptible to oxidation, especially if exposed to air and light for extended periods. The synthesis of indole-3-carboxylic acids can sometimes generate minor, highly colored impurities.

-

Troubleshooting Steps:

-

Charcoal Treatment during Recrystallization: If you are recrystallizing your product, you can add a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

-

Thorough Purification: Ensure your column chromatography is effective in separating these colored bands. They are often more polar and will elute later than your product.

-

Protect from Light and Air: Store your purified compound in a sealed vial, protected from light, and consider storing it under an inert atmosphere (like nitrogen or argon) to prevent degradation over time.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 1,5-Dimethyl-1H-indole-3-carboxylic acid sample?

A1: Impurities often stem from the synthetic route. A common synthesis involves the formylation of 1,5-dimethylindole followed by oxidation. Therefore, potential impurities include:

-

Unreacted 1,5-dimethylindole: This is a less polar impurity and should elute earlier during column chromatography.

-

1,5-Dimethyl-1H-indole-3-carbaldehyde: The intermediate aldehyde is also a likely impurity if the oxidation step is incomplete. It is more polar than the starting indole but less polar than the carboxylic acid.

-

Side-products from synthesis: Depending on the specific reagents used, other related indole derivatives or byproducts could be present.[10]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is recommended:

-

Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting temperature.

-

Spectroscopy (NMR, IR, MS): These techniques confirm the structure of your compound. See the table below for expected spectral data.

Q3: What are the expected spectral data for pure 1,5-Dimethyl-1H-indole-3-carboxylic acid?

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indole ring (multiple signals between ~7.0-8.5 ppm). - A singlet for the N-CH₃ group (~3.8 ppm). - A singlet for the C5-CH₃ group (~2.4 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic and indole ring carbons (~110-140 ppm). - N-CH₃ carbon (~30-35 ppm). - C5-CH₃ carbon (~20-25 ppm). |

| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-H stretches from the aromatic and methyl groups (~2850-3100 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 189.22. |

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized for your specific compound.

-

Dissolution: In a fume hood, place your crude 1,5-Dimethyl-1H-indole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. For maximum yield, place the flask in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

-

Purity Assessment: Analyze the purity of the recrystallized product using TLC and measure its melting point.

Protocol 2: Column Chromatography

This protocol describes a standard normal-phase silica gel chromatography.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column.[11]

-

Sample Loading (Dry Loading Method): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate) containing 0.5% acetic acid. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 1,5-Dimethyl-1H-indole-3-carboxylic acid.

-

Purity Assessment: Confirm the purity of the isolated product by TLC, melting point, and spectroscopic methods.

V. Visualization of Workflows

Decision Tree for Purification Method Selection

Caption: A decision tree to guide the selection of the appropriate purification technique.

Workflow for Recrystallization

Caption: A step-by-step workflow for the recrystallization process.

VI. References

-

Indole - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]

-

Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 184-189.

-

Recrystallization. (n.d.). Retrieved February 15, 2026, from a university chemistry resource.

-

Request PDF: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.). Retrieved February 15, 2026, from ResearchGate.

-

Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025). ACS Publications.

-

Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. (2025). BenchChem.

-

Indole | C8H7N | CID 798 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). Retrieved February 15, 2026, from a university chemistry resource.

-

Experiment 2: Recrystallization. (n.d.). Retrieved February 15, 2026, from a university chemistry resource.

-

Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

-

Indole-3-acetic Acid - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. (2025). BenchChem.

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(15), 3744-3755.

-

(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (n.d.). Retrieved February 15, 2026, from ResearchGate.

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved February 15, 2026, from a spectroscopy resource.

-

EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 15, 2026, from a university chemistry resource.

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 15, 2026, from a university chemistry resource.

-

Method for producing indole-3-carbinol. (n.d.). Google Patents.

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025). Data in Brief.

-

Approaches to calix[9]indoles from activated indole carboxylic acids. (2021). Arkat USA.

-

Indolecarboxylic acids and derivatives. (2008). MassBank.

-

Indole - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate.

-

1,5-dimethyl-1H-indole-3-carboxylic acid 97%. (n.d.). AChemBlock.

-

Process of preparing purified aqueous indole solution. (n.d.). Google Patents.

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.

-

Organic Syntheses Procedure. (n.d.).

-

Indole-3-carboxylic acid, 1,2-dimethyl-, ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

-

FT-IR spectrum of control indole. (n.d.). ResearchGate.

-

1H-Indole, 1,3-dimethyl-. (n.d.). NIST WebBook.

-

Indole-3-carboxylic acid, TMS. (n.d.). NIST WebBook.

-

Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid. (2025). BenchChem.

-

Purifying ionic compounds by flash column chromatography. (2023). Biotage.

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica.

-

Column chromatography of carboxylic acids? (2016). Reddit.

-

Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. (n.d.). PubChem.

-

SUPPLEMENTARY INFORMATION A highly sensitive fluorescent probe that quantifies transthyretin in human plasma as an early diagnos. (n.d.). The Royal Society of Chemistry.

-

Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. (n.d.). The University of Liverpool Repository.

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate.

Sources

- 1. 1,5-dimethyl-1H-indole-3-carboxylic acid 97% | CAS: 1260831-20-6 | AChemBlock [achemblock.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Solubility Issues of 1,5-Dimethyl-1H-indole-3-carboxylic acid

Welcome to the technical support center for 1,5-Dimethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the reliability and reproducibility of your results.

Understanding the Molecule: Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Solubility |

| pKa | ~4.0 - 5.0 | The carboxylic acid group will be predominantly in its neutral, less soluble form at acidic pH and will ionize to its more soluble carboxylate form at pH values above its pKa.[1][2] |

| logP | ~2.5 - 3.5 | This positive value indicates a lipophilic (fat-soluble) nature, suggesting poor intrinsic aqueous solubility.[3] |

These values are predictions and should be used as a guide. Experimental determination is recommended for definitive values.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of 1,5-Dimethyl-1H-indole-3-carboxylic acid.

Q1: Why is my 1,5-Dimethyl-1H-indole-3-carboxylic acid not dissolving in aqueous buffers?

A1: The poor aqueous solubility of this compound is primarily due to two factors: its lipophilic nature, as indicated by the predicted positive logP value, and the presence of the carboxylic acid group.[3] At neutral or acidic pH, the carboxylic acid is protonated (COOH), making the molecule less polar and thus less soluble in water.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often referred to as "solvent-shifting" or "precipitation upon dilution," is common for poorly soluble compounds.[4] While DMSO is an excellent solvent for many organic molecules, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock is introduced into an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation. The final concentration of DMSO in your aqueous solution is also critical; if it is too low, it may not be sufficient to keep the compound dissolved.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can sometimes aid in dissolution. However, this should be done with caution as excessive heat can lead to degradation of the compound. It is crucial to assess the thermal stability of 1,5-Dimethyl-1H-indole-3-carboxylic acid before employing heat. Furthermore, a solution prepared with heat may become supersaturated upon cooling to ambient temperature, leading to precipitation over time.

Q4: Are there any specific solvents I should avoid?

A4: While there are no universally "bad" solvents, it is important to consider the downstream application. For in vitro cellular assays, solvents with high cytotoxicity, such as methanol or acetone, should be used with extreme caution and at very low final concentrations. For in vivo studies, the choice of solvent is even more critical, and only biocompatible and non-toxic solvents should be used.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical progression for addressing solubility issues with 1,5-Dimethyl-1H-indole-3-carboxylic acid.

Caption: A logical workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for dissolving 1,5-Dimethyl-1H-indole-3-carboxylic acid.

Materials:

-

1,5-Dimethyl-1H-indole-3-carboxylic acid

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9

-

Vortex mixer

-

pH meter

-

Spectrophotometer or HPLC

Procedure:

-

Prepare saturated solutions of the compound in each buffer. Add an excess of the compound to a known volume of each buffer.

-

Equilibrate the solutions by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and measure its pH.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Plot the solubility as a function of pH to identify the pH at which solubility is maximized.[5][6]

Protocol 2: Co-solvent Screening